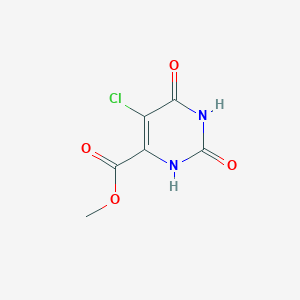

Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Description

Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS 91447-90-4) is a pyrimidine derivative characterized by a chloro substituent at the 5-position and a methyl ester group at the 4-carboxylate position. This compound is commercially available with 95% purity and is utilized in pharmaceutical and agrochemical research due to its structural versatility . Its reactivity stems from the electron-withdrawing effects of the chloro and carbonyl groups, enabling diverse chemical modifications.

Properties

IUPAC Name |

methyl 5-chloro-2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXHOMYOYYIQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289796 | |

| Record name | Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91447-90-4 | |

| Record name | Methyl 5-chloro-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91447-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 64341 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091447904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 91447-90-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of a suitable β-keto ester with guanidine or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form the pyrimidinedione ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.

Substitution: Substitution reactions at the chloro or carboxylate groups can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs of the original compound.

Scientific Research Applications

Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is similar to other pyrimidinediones, such as Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate and Methyl 5-chloro-2,6-dihydroxypyrimidine-4-carboxylate. its unique chloro substitution at the 5-position distinguishes it from these compounds and contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Variations in the halogen substituent at the 5-position significantly influence physical, chemical, and biological properties:

- Steric Effects: The iodo analog (I) introduces steric bulk, which may reduce enzymatic binding efficiency but improve membrane permeability .

Ester Group Modifications

The ester group at the 4-position can be modified to tune solubility and biological interactions:

- Key Insights :

Heterocyclic Modifications

Substitutions on the pyrimidine ring or adjacent positions alter electronic and steric profiles:

- Key Insights: Amino Substituent: The 5-amino derivative introduces hydrogen-bonding capacity, which may improve interactions with polar biological targets . N-Substituted Derivatives: Bulky groups like (4-methoxyphenyl)methyl can hinder ring puckering and influence crystal packing .

Structural and Crystallographic Considerations

- Ring Puckering: The tetrahydropyrimidine ring adopts non-planar conformations. Substituents like Cl or bulky esters influence puckering amplitude and pseudorotation dynamics, as analyzed via Cremer-Pople coordinates .

- Hydrogen Bonding : In crystal structures, N–H···O interactions dominate, forming chains or sheets. For example, the (4-chlorophenyl)methyl derivative exhibits hydrogen-bonded chains along the [110] direction .

Biological Activity

Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (commonly referred to as Methyl 5-chloro-tetrahydropyrimidine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 192.57 g/mol

- CAS Number : 248060

The compound features a tetrahydropyrimidine ring with two carbonyl groups and a carboxylate ester functional group, which contribute to its biological properties.

Antimicrobial Activity

This compound has shown promising antimicrobial activity. In studies evaluating its effectiveness against various bacterial strains, it demonstrated significant inhibition of growth against Escherichia coli and other pathogens.

| Pathogen | IC50 (µM) | Assay Type |

|---|---|---|

| E. coli | 21 | Thymidine Phosphorylase Inhibition |

| Staphylococcus aureus | 15 | Disk Diffusion Method |

Anticancer Potential

Research indicates that this compound can inhibit cell proliferation in certain cancer cell lines. For example, it has been evaluated against the A431 vulvar epidermal carcinoma cell line and showed significant effects on migration and invasion capabilities.

| Cell Line | Inhibition (%) | Concentration (µM) |

|---|---|---|

| A431 | 70 | 10 |

| MCF-7 | 50 | 15 |

The primary mechanism through which this compound exerts its biological effects is through the inhibition of key enzymes involved in nucleotide metabolism. Specifically, it has been shown to inhibit thymidine phosphorylase, an enzyme crucial for pyrimidine metabolism.

Enzyme Inhibition Data

The following table summarizes the enzyme inhibition data for this compound:

| Enzyme | IC50 (nM) | Source |

|---|---|---|

| Thymidine Phosphorylase | 21 | Recombinant E. coli |

| Dihydroorotate Dehydrogenase | Not specified | In vitro studies |

Study on Antimicrobial Properties

A study conducted in vitro assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited a dose-dependent response in inhibiting bacterial growth.

Anticancer Efficacy Evaluation

In another significant study focusing on anticancer efficacy, the compound was tested on human cancer cell lines. The results revealed that at concentrations as low as 10 µM, there was a notable reduction in cell viability and migration rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.